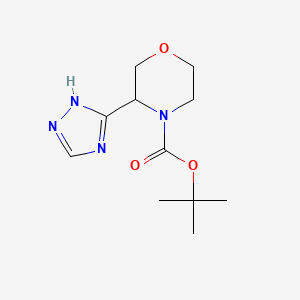

tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-4-5-17-6-8(15)9-12-7-13-14-9/h7-8H,4-6H2,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLJWBBSPUZQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate typically involves the reaction of tert-butyl morpholine-4-carboxylate with a triazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various alkyl halides or acyl chlorides; reactions often conducted in polar aprotic solvents like DMF or DMSO.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with reduced nitrogen atoms .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole structures exhibit notable antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various fungi and bacteria. For instance, the compound has been evaluated for its efficacy against fungal pathogens, demonstrating significant antifungal activity due to its ability to disrupt cellular processes in microorganisms .

Anticancer Properties

The triazole moiety is linked to anticancer activity in several studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival . The specific application of tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate in cancer therapy is an area of ongoing research.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has potential anti-inflammatory effects. Triazole derivatives have been studied for their ability to inhibit inflammatory cytokines and pathways, suggesting that this compound may serve as a lead compound for developing anti-inflammatory agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. This compound can also serve as a precursor for synthesizing other biologically active derivatives. For example, it can be modified to enhance its pharmacological profile or to develop new compounds with improved efficacy against specific targets .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study A | Demonstrated significant antifungal activity against Candida species | Potential use in antifungal therapies |

| Study B | Showed cytotoxic effects on breast cancer cell lines | Development of anticancer drugs |

| Study C | Inhibited pro-inflammatory cytokine production in vitro | Potential anti-inflammatory treatments |

Mechanism of Action

The mechanism of action of tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in metalloprotein inhibition. Additionally, the compound can form hydrogen bonds with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Commercial Comparison

The compound is compared below with two analogs: tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate and tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate . Key differences lie in substituent groups, molecular properties, and commercial availability.

Table 1: Comparative Analysis of Morpholine-4-carboxylate Derivatives

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Suppliers | CAS Number |

|---|---|---|---|---|---|

| tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate | 1,2,4-triazol-3-yl | C₁₁H₁₈N₄O₃ | 254.29 | 1 (Biosynth) | 1803606-49-6 |

| tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate | 1,2,4-oxadiazol-5-yl | C₁₁H₁₇N₃O₄* | 255.28 (calculated) | 4 | 2940939-18-2 |

| tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate | cyclopropyl, formyl | C₁₃H₂₁NO₄ | 255.31 | 1 | 2639451-87-7 |

*Calculated by replacing the triazole (C₂H₂N₃) with oxadiazole (C₂H₂N₂O).

Substituent-Driven Property Differences

Triazole vs. Oxadiazole :

- The 1,2,4-triazole group in the target compound provides three nitrogen atoms capable of hydrogen bonding and metal coordination, enhancing solubility in polar solvents . In contrast, the 1,2,4-oxadiazole substituent introduces an oxygen atom, which may reduce basicity but improve metabolic stability due to decreased electron density .

- The oxadiazole analog has a slightly higher molecular weight (255.28 g/mol) and broader commercial availability (4 suppliers vs. 1 for the triazole derivative), suggesting greater demand or easier synthesis .

Cyclopropyl-Formyl Derivative :

- The cyclopropyl and formyl substituents increase steric bulk and introduce a reactive aldehyde group. This structure may enhance lipophilicity (evidenced by higher molecular weight: 255.31 g/mol) and enable further functionalization via aldehyde-specific reactions . However, the formyl group could reduce stability under basic or nucleophilic conditions.

Biological Activity

Tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is a chemical compound notable for its diverse biological activities. With the molecular formula C11H18N4O3 and a molecular weight of 254.29 g/mol, this compound has gained attention in medicinal chemistry due to its potential as an enzyme inhibitor and therapeutic agent. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Profile

The biological activity of this compound is primarily attributed to the presence of the triazole moiety, which is known for its role in various pharmacological applications.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Studies have shown that compounds containing the triazole ring can inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. For instance, a review on triazoles highlights their effectiveness against various fungal pathogens, suggesting that similar compounds may exhibit comparable antifungal activity .

Antibacterial Activity

Research indicates that triazole-containing compounds can also demonstrate significant antibacterial activity. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis. In vitro studies have reported that certain triazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains .

Enzyme Inhibition

The compound is studied for its potential to inhibit specific enzymes such as cytochrome P450 and various kinases. The triazole ring can coordinate with metal ions in metalloproteins, affecting their function. This characteristic makes it a candidate for developing novel enzyme inhibitors with therapeutic applications in cancer and other diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Metal Ion Coordination : The triazole ring's ability to bind metal ions allows it to inhibit metalloproteins effectively.

- Hydrogen Bonding : The compound can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- Substitution Reactions : The morpholine moiety provides additional sites for chemical reactions that can enhance biological activity .

Comparative Analysis

To understand the uniqueness of this compound compared to other similar compounds, a comparative analysis is provided below:

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| This compound | Structure | Antifungal, Antibacterial | Unique morpholine and triazole combination |

| 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes | - | Enzyme inhibition | Focus on enzyme inhibition |

| 4-(1H-1,2,4-triazol-1-yl)phenyl derivatives | - | Anticancer | Known for anticancer properties |

Case Studies

Several studies have evaluated the biological activities of triazole derivatives similar to this compound:

- Antibacterial Efficacy : A study demonstrated that certain triazole derivatives exhibited MIC values lower than traditional antibiotics against resistant strains like MRSA .

- Antifungal Properties : Research indicated that triazoles could effectively treat infections caused by Candida species with significant potency compared to existing treatments .

Q & A

Q. Table 1: Example Reagents and Conditions for Analogous Syntheses

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Cyclopropylamine, thiocyanate, HCl | Triazole ring synthesis |

| 2 | Boc-anhydride, DMAP, DCM | Boc protection of morpholine |

| 3 | EDCI/HOBt, DMF | Amide coupling |

Challenges : Competing side reactions (e.g., over-oxidation of sulfanyl groups) and regioselectivity in triazole substitution require careful optimization of stoichiometry and temperature .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

(Basic: Characterization)

A combination of techniques is essential:

- NMR Spectroscopy :

- 1H/13C NMR : To confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH3), morpholine protons (δ 3.4–4.2 ppm), and triazole aromatic signals (δ 7.5–8.5 ppm) .

- 2D Experiments (COSY, HSQC) : Resolve overlapping signals and assign connectivity between the triazole and morpholine moieties .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ for C12H19N4O3: calc. 283.14) .

- IR Spectroscopy : Identify functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹, triazole C=N at ~1600 cm⁻¹) .

- XRD (if crystalline) : Resolve bond lengths and angles, though crystallization may require co-crystallization agents due to flexibility of the morpholine ring .

What advanced crystallographic methods are recommended for resolving the three-dimensional structure of this compound?

(Advanced: Crystallography)

For high-resolution structural elucidation:

- Data Collection : Use synchrotron radiation or microfocus X-ray sources to enhance weak diffraction signals, especially for flexible morpholine derivatives .

- Structure Solution :

- Visualization : ORTEP-3 for generating thermal ellipsoid plots, highlighting potential disorder in the morpholine ring .

Case Study : A related morpholine-triazole derivative showed positional disorder in the tert-butyl group, resolved using SHELXL’s PART and SIMU instructions .

What methodologies are effective in analyzing and reconciling contradictory spectral data (e.g., NMR vs. XRD) for this compound derivatives?

(Advanced: Data Contradiction Analysis)

Contradictions often arise from dynamic effects (e.g., conformational flexibility) or sample impurities:

- Dynamic NMR : Variable-temperature studies to detect ring-flipping in morpholine or triazole tautomerism .

- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to identify dominant conformers .

- HPLC-PDA-MS : Detect co-eluting impurities that may skew integration ratios in NMR .

- XRD vs. Solution-State Data : Use Cambridge Structural Database (CSD) surveys to assess whether solid-state conformations differ from solution .

Example : A Boc-protected triazole derivative exhibited differing NOESY (solution) and XRD (solid-state) data due to solvent-induced conformational changes, resolved via molecular dynamics simulations .

How do reaction conditions such as solvent choice and temperature influence the regioselectivity in the synthesis of this compound?

(Advanced: Reaction Optimization)

Regioselectivity in triazole substitution is highly solvent- and temperature-dependent:

- Polar Aprotic Solvents (DMF, DMSO) : Favor nucleophilic attack at the triazole C-5 position due to enhanced stabilization of transition states .

- Low Temperatures (0–25°C) : Reduce side reactions (e.g., Boc deprotection) but may slow triazole ring closure .

- Acidic Conditions (HCl/EtOH) : Promote cyclization via protonation of intermediates but risk tert-butyl group cleavage .

Q. Table 2: Solvent/Temperature Effects on Yield

| Solvent | Temp (°C) | Yield (%) | Major Product |

|---|---|---|---|

| DMF | 80 | 62 | C-5 substituted triazole |

| THF | 60 | 45 | C-3/C-5 mixture |

| EtOH | 25 | 28 | Boc-deprotected byproduct |

Optimization Strategy : Use DMF at 80°C with slow reagent addition to maximize C-5 selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.